2-(Methylamino)benzenethiol
Description
This compound combines the nucleophilic thiol (-SH) group with the electron-donating methylamino group, making it a versatile intermediate in organic synthesis and coordination chemistry. For instance, 2-aminobenzenethiol derivatives are precursors to benzothiazoles, which exhibit antitumor and antimicrobial activities .
Properties
CAS No. |
21749-63-3 |
|---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
2-(methylamino)benzenethiol |
InChI |
InChI=1S/C7H9NS/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3 |
InChI Key |
IZGADWSEDZVYHD-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC=C1S |
Canonical SMILES |
CNC1=CC=CC=C1S |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzenethiol Core
2-Aminobenzenethiol
- Structure : Benzene ring with -SH and -NH₂ groups at the 2-position.
- Applications : Key precursor for benzothiazole synthesis, used in antitumor agents and antimicrobial drugs .
- Comparison: The absence of a methyl group reduces steric hindrance, favoring cyclization reactions to form heterocycles. However, the amino group’s lower lipophilicity may limit bioavailability compared to methylamino derivatives.
2-(Phenylamino)benzenethiol (CAS 16078-95-8)
- Structure: Phenylamino (-NHPh) substituent at the 2-position.
- Properties: Higher molecular weight (201.29 g/mol) and logP (3.6) compared to 2-(Methylamino)benzenethiol, suggesting increased hydrophobicity .
- Applications : The phenyl group may enhance π-π stacking in coordination complexes, useful in materials science or catalysis.
2-Amino-4-chlorobenzenethiol Hydrochloride (CAS 615-48-5)
- Structure: Chloro (-Cl) and amino (-NH₂) groups at the 4- and 2-positions, respectively.
- Comparison: The electron-withdrawing Cl substituent increases acidity of the -SH group, enhancing reactivity in nucleophilic reactions. This contrasts with the electron-donating methylamino group, which stabilizes the thiolate ion less effectively .
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol (CAS 53440-31-6)
- Structure : Imidazole ring fused to the benzenethiol core.
- Applications: Used as a synthetic intermediate for novel molecules, leveraging the imidazole’s coordination and hydrogen-bonding capabilities .
Functional Analogues in Different Scaffolds
Methcathinone Derivatives (e.g., 3-FMC)
- Structure: 2-(Methylamino)-1-(3-fluorophenyl)-1-propanone.
- This highlights the pharmacological relevance of methylamino substitution in diverse scaffolds .
2-(Dimethylamino)benzothiazol-6-ol (CAS 943-04-4)
- Structure: Dimethylamino (-N(CH₃)₂) group on a benzothiazole ring.
Data Tables
Table 1: Structural and Functional Comparison of Benzenethiol Derivatives
Key Research Findings
- Coordination Chemistry: this compound’s -SH and -NHCH₃ groups enable chelation with metals like Zn(II) or Cu(II), similar to coumarin-hydrazone ligands . The methylamino group’s electron-donating nature may stabilize metal complexes better than chloro-substituted analogs .
- Synthetic Utility : The compound’s dual functional groups allow for diverse reactivity, such as forming Schiff bases or participating in cyclization reactions to generate heterocycles .
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